molecular formula C10H8FN3O2 B2544978 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole CAS No. 1378754-34-7

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

Cat. No.: B2544978
CAS No.: 1378754-34-7
M. Wt: 221.191
InChI Key: XBOLYRIEQCSFJU-UHFFFAOYSA-N
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Description

The compound “1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” have been synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .

Scientific Research Applications

Herbicidal Applications

Pyrazole nitrophenyl ethers, related chemically to the compound , have been identified as novel herbicides inhibiting protoporphyrinogen IX oxidase. The transition from nitro to trifluoromethyl groups in these compounds has led to significant pre-emergent activity against narrowleaf weed species. This suggests potential for the development of new herbicidal agents utilizing similar chemical frameworks (Clark, 1996).

Synthetic Methodologies

A significant area of application involves the development of synthetic methodologies for unsymmetrical 3,5-dialkyl-1-arylpyrazoles, where compounds like 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole serve as key intermediates or reactants. Such methodologies enhance the accessibility of pyrazole derivatives for further chemical exploration (Wang, Tan, & Zhang, 2000).

Microwave-Assisted Synthesis

Research has demonstrated microwave-assisted synthetic routes to novel pyrazole derivatives, indicating efficient pathways to access fluorinated compounds. This approach, leveraging fluorine-containing building blocks, signifies the compound's role in facilitating the synthesis of structurally diverse molecules with potential biological activities (Althagafi & Shaaban, 2017).

Solution and Solid-Phase Synthesis

The compound has been utilized in solution and solid-phase synthesis processes to generate 1-pyrazol-3-ylbenzimidazoles, showcasing its versatility as a precursor in synthesizing heterocyclic compounds. This highlights its potential for creating libraries of compounds for further evaluation in various fields (Portilla et al., 2008).

Process Development for Antibacterial Candidates

There has been exploratory development for large-scale preparation of novel antibacterial candidates, where this compound served as a key intermediate. This underscores the compound's significance in the development of new pharmaceuticals through optimized synthetic strategies (Yang et al., 2014).

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOLYRIEQCSFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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